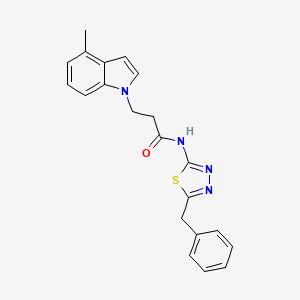

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-indol-1-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H20N4OS |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methylindol-1-yl)propanamide |

InChI |

InChI=1S/C21H20N4OS/c1-15-6-5-9-18-17(15)10-12-25(18)13-11-19(26)22-21-24-23-20(27-21)14-16-7-3-2-4-8-16/h2-10,12H,11,13-14H2,1H3,(H,22,24,26) |

InChI Key |

WNWMTWOORNRHNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 415.53 g/mol |

| Molecular Formula | C19H21N5O2S2 |

| LogP | 3.8839 |

| Polar Surface Area | 73.71 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Antibacterial Activity

Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit potent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, a study on related compounds demonstrated that some derivatives showed higher activity than traditional antibiotics like norfloxacin and ciprofloxacin .

Key Findings:

- High Activity Against Gram-positive Bacteria: Compounds with a benzyl unit and specific linker structures displayed enhanced antibacterial activity.

- Structure-Activity Relationship (SAR): The SAR analysis revealed that modifications to the benzyl unit significantly influenced antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Cytotoxicity Studies

A notable study evaluated the compound's effects on several human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated significant inhibition of cell proliferation, with IC50 values demonstrating promising potency:

Mechanism of Action:

The mechanism studies revealed that the compound induces apoptosis in cancer cells and arrests the cell cycle at the sub-G1 phase. Flow cytometry analyses confirmed these findings by demonstrating increased apoptotic cell death in treated cells .

Case Studies

Several case studies have highlighted the biological activity of thiadiazole derivatives:

-

Study on Indole Derivatives:

A series of indole-based thiadiazole compounds were synthesized and evaluated for their antiproliferative activities. One compound exhibited GI50 values ranging from 1.4 to 4.2 µM across various cancer cell lines . -

Thiadiazole Derivatives Against Pancreatic Cancer:

New imidazo[2,1-b][1,3,4]thiadiazole compounds were tested against pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). Results showed significant antiproliferative activity, indicating potential for further development as therapeutic agents .

Scientific Research Applications

Biological Activities

Research indicates that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-indol-1-yl)propanamide exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with thiadiazole and indole structures may inhibit the growth of cancer cells. For instance, derivatives of similar compounds have shown significant growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 . Although specific data on this compound is limited, its structural similarities to known anticancer agents support further investigation.

- Antimicrobial Properties : Compounds containing thiadiazole rings have been documented to possess antimicrobial activities. This suggests that this compound may also exhibit similar properties, warranting exploration in infectious disease contexts.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Formation of the Thiadiazole Ring : This can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions.

- Indole Moiety Introduction : The indole component can be introduced through coupling reactions involving appropriate indole derivatives.

- Final Coupling : The final product is obtained by coupling the thiadiazole derivative with the indole moiety in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Case Studies and Research Insights

Several studies have highlighted the potential applications of compounds similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.